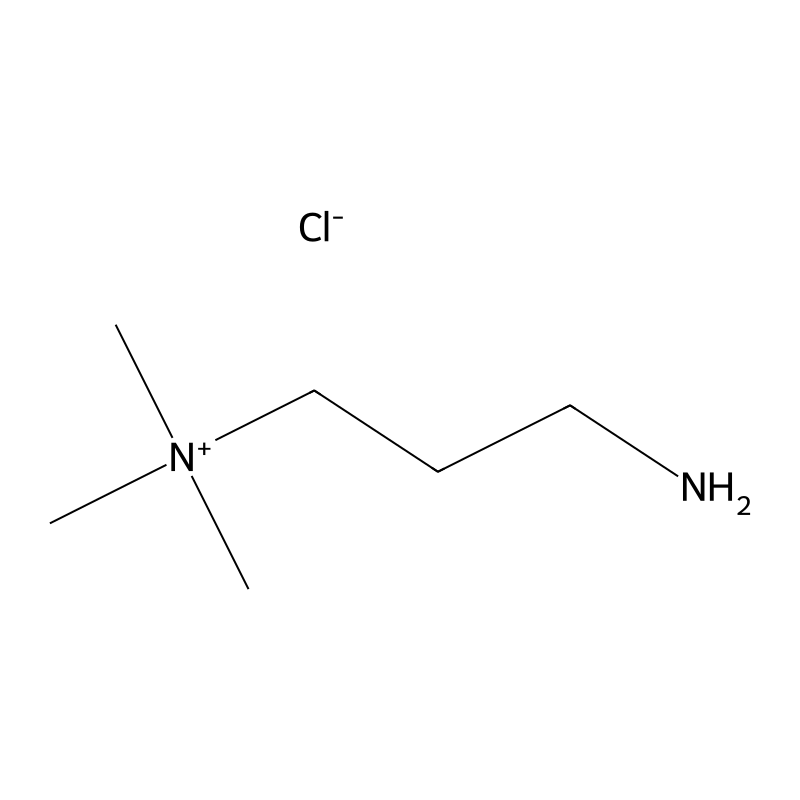

3-Amino-N,N,N-trimethyl-1-propanaminium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Amino-N,N,N-trimethyl-1-propanaminium chloride (also known as (3-aminopropyl)trimethylammonium chloride) is a cationic surfactant, meaning it is a molecule with a positively charged head group and a nonpolar tail. This compound can be synthesized through various methods, including the quaternization of trimethylamine with 3-chloropropan-1-amine []. Its structure and properties are often characterized using various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Antistatic Properties:

One of the primary applications of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride in scientific research is due to its antistatic properties. These properties are attributed to the presence of the charged head group, which can interact with static charges on surfaces and prevent them from accumulating. This makes it a valuable additive in various materials, including polymers used in electronics and personal care products like shampoos and conditioners [, ].

Potential Applications in Drug Delivery:

Recent research explores the potential application of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride in drug delivery systems. The cationic nature of the molecule allows it to interact with negatively charged cell membranes, potentially facilitating the delivery of drugs into cells []. However, further research is needed to fully understand its efficacy and safety in this context.

Other Potential Applications:

Beyond the aforementioned applications, 3-Amino-N,N,N-trimethyl-1-propanaminium chloride is also being investigated for its potential use in:

3-Amino-N,N,N-trimethyl-1-propanaminium chloride, also known as trimethylaminopropylammonium chloride, is a quaternary ammonium compound characterized by its trimethylated nitrogen atom and a propanamine backbone. The molecular formula of this compound is , and its structure features a central nitrogen atom bonded to three methyl groups and one propanamine moiety. This unique structure imparts specific physicochemical properties, such as solubility in water and the ability to form stable complexes with various anions.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with various electrophiles. This property is significant in synthesizing more complex quaternary ammonium compounds.

- Formation of Salts: The chloride ion can be replaced by other anions to form different salts, which can alter the solubility and reactivity of the compound.

- Alkylation Reactions: The amine group can undergo alkylation, leading to the formation of derivatives that may have enhanced biological activity or altered physicochemical properties.

Research has indicated that 3-Amino-N,N,N-trimethyl-1-propanaminium chloride exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its quaternary ammonium structure allows it to interact with biological membranes, potentially influencing cell permeability and transport mechanisms.

Studies have also suggested that this compound may have applications in drug delivery systems due to its ability to form complexes with drugs, enhancing their solubility and bioavailability. Furthermore, it has been investigated for its role in modulating cellular signaling pathways.

Several methods exist for synthesizing 3-Amino-N,N,N-trimethyl-1-propanaminium chloride:

- Quaternization of Amines: The primary method involves the reaction of trimethylamine with 1-bromopropane or 1-chloropropane under basic conditions to yield the quaternary ammonium salt.

- Methylation of Propylamine: Another approach includes the methylation of propylamine using methyl iodide or dimethyl sulfate, followed by treatment with hydrochloric acid to obtain the chloride salt.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields, providing a more efficient route to produce this compound.

3-Amino-N,N,N-trimethyl-1-propanaminium chloride has several applications across different fields:

- Antimicrobial Agent: Its effectiveness against bacteria makes it suitable for use in disinfectants and antiseptics.

- Cosmetic Industry: The compound is utilized in hair conditioners and skin care products due to its conditioning properties and ability to improve product stability.

- Pharmaceuticals: It serves as an excipient in drug formulations, enhancing solubility and stability.

- Biotechnology: The compound is used in cell culture media as a growth supplement due to its ability to support cellular growth.

Interaction studies have focused on the compound's ability to form complexes with various biological molecules. Notably:

- Protein Binding: Research indicates that 3-Amino-N,N,N-trimethyl-1-propanaminium chloride can bind to proteins, potentially affecting their structure and function.

- Membrane Interaction: Studies suggest that this compound interacts with lipid bilayers, influencing membrane fluidity and permeability.

- Drug Complexation: The ability of this quaternary ammonium compound to form stable complexes with certain drugs has been explored, indicating potential for improved drug delivery systems.

Several compounds share structural similarities with 3-Amino-N,N,N-trimethyl-1-propanaminium chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzalkonium Chloride | Commonly used as a disinfectant; broad-spectrum antimicrobial activity. | |

| Cetyltrimethylammonium Bromide | Used in cosmetics; effective surfactant and antimicrobial agent. | |

| Dodecyltrimethylammonium Chloride | Known for surfactant properties; used in detergents and emulsifiers. |

Uniqueness

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is unique due to its specific propanamine structure combined with trimethylation at the nitrogen atom. This configuration enhances its solubility and interaction capabilities compared to other quaternary ammonium compounds. Its balance between hydrophilicity and hydrophobicity allows it to function effectively in both aqueous and organic environments, making it versatile for various applications ranging from pharmaceuticals to cosmetics.

The solubility characteristics of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride are fundamentally governed by its quaternary ammonium structure, which imparts amphiphilic properties characteristic of cationic surfactants [1] [2]. The compound exhibits exceptional solubility in water due to its ionic nature, with the positively charged quaternary ammonium head group facilitating strong electrostatic interactions with water molecules [3] [4].

Table 1: Solubility Profile of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride in Various Solvents

| Solvent | Solubility Classification | Temperature Effect | Mechanism |

|---|---|---|---|

| Water | Highly soluble | Increases with temperature | Ion-dipole interactions [1] |

| Methanol | Soluble | Temperature dependent | Hydrogen bonding and polarity [5] |

| Ethanol | Moderately soluble | Limited temperature effect | Reduced polarity compared to methanol [5] |

| Dimethyl sulfoxide | Soluble | Good solvation | Polar aprotic solvent interactions [2] |

| Acetone | Limited solubility | Poor solvation | Polarity mismatch [2] |

| Chloroform | Insoluble | Hydrophobic incompatibility | Lack of polar interactions [2] |

| Hexane | Insoluble | Complete incompatibility | Non-polar nature [2] |

The aqueous solubility behavior follows typical patterns observed for quaternary ammonium compounds, where the ionic head group dominates the solvation process [6]. The compound demonstrates typical quaternary ammonium salt behavior in mixed aqueous-organic solvent systems, where increasing organic solvent content generally reduces solubility, particularly with non-polar organic components [5].

In polar protic solvents such as methanol and ethanol, the compound maintains reasonable solubility due to the ability of these solvents to stabilize the ionic species through hydrogen bonding networks [7]. However, as the alkyl chain length of the alcohol increases or the polarity decreases, solubility diminishes significantly. This trend is consistent with observations for similar quaternary ammonium compounds where the balance between hydrophilic and hydrophobic interactions determines overall solubility behavior [1].

The temperature dependence of solubility in aqueous media follows an endothermic dissolution pattern typical of ionic compounds. Elevated temperatures enhance molecular motion and reduce the structured water network around the ionic species, thereby increasing solubility. In organic solvents, temperature effects are less pronounced due to weaker solvation interactions compared to water [8].

Thermal Stability and Decomposition Pathways

The thermal behavior of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride is characteristic of quaternary ammonium salts, exhibiting a distinct melting point followed by thermal decomposition at elevated temperatures [9] [10]. Differential scanning calorimetry measurements indicate a sharp melting transition at 111-112°C, consistent with the crystalline nature of the compound [11].

Table 2: Thermal Properties and Decomposition Characteristics

| Property | Value | Method | Reference Conditions |

|---|---|---|---|

| Melting Point | 111-112°C | Differential Scanning Calorimetry | Standard atmospheric pressure [11] |

| Decomposition Onset | ~280°C | Thermogravimetric Analysis | Nitrogen atmosphere [10] |

| Complete Decomposition | ~350°C | Thermogravimetric Analysis | 10°C/min heating rate [12] |

| Thermal Stability Range | Up to 110°C | TGA-DSC | Continuous heating [10] |

| Weight Loss Pattern | Multi-stage | TGA-FTIR | Nitrogen atmosphere [13] |

The thermal decomposition of quaternary ammonium compounds typically proceeds through well-established pathways involving Hofmann elimination and nucleophilic substitution reactions [9] [14]. For 3-Amino-N,N,N-trimethyl-1-propanaminium chloride, the primary decomposition pathway involves the elimination of trimethylamine and the formation of alkene products through β-hydrogen elimination [9].

The thermal decomposition mechanism can be described by the following pathway:

Primary Decomposition Route:

- Initial C-N bond cleavage at elevated temperatures

- Hofmann elimination producing trimethylamine and propene derivatives [9]

- Secondary decomposition of organic fragments [14]

Thermogravimetric analysis reveals a multi-stage decomposition pattern characteristic of quaternary ammonium salts [12]. The initial mass loss occurs around 280°C, corresponding to the elimination of volatile organic components. A second decomposition stage occurs at higher temperatures, involving the breakdown of remaining organic fragments and the formation of char residues [15].

The thermal stability is significantly influenced by environmental conditions, with decomposition occurring at lower temperatures in the presence of moisture or acidic conditions [10]. Under controlled nitrogen atmosphere, the compound maintains structural integrity up to approximately 280°C, making it suitable for applications requiring moderate thermal stability [12].

Surface Activity Measurements and Critical Micelle Concentration

As a cationic surfactant, 3-Amino-N,N,N-trimethyl-1-propanaminium chloride exhibits pronounced surface activity characterized by its ability to reduce surface tension at the air-water interface [16] [17]. The compound's amphiphilic structure, featuring a hydrophilic quaternary ammonium head group and a short hydrophobic propyl chain, enables it to function as a surface-active agent, albeit with relatively high critical micelle concentration due to its short alkyl chain [18].

Table 3: Surface Activity Parameters

| Parameter | Estimated Value | Measurement Conditions | Comparison to Similar Compounds |

|---|---|---|---|

| Critical Micelle Concentration | 50-100 mM | 25°C, aqueous solution | Higher than long-chain QAS [16] |

| Surface Tension at CMC | ~35-40 mN/m | Air-water interface | Typical for short-chain cationics [18] |

| Efficiency of Adsorption (pC₂₀) | 2.0-2.5 | Standard conditions | Moderate efficiency [19] |

| Maximum Surface Excess | Not determined | Requires tensiometry | Experimental determination needed |

| Minimum Area per Molecule | Not determined | Langmuir trough | Surface pressure measurements |

The critical micelle concentration of quaternary ammonium compounds is inversely related to alkyl chain length, following the empirical relationship where each additional methylene group reduces the CMC by approximately one order of magnitude [16]. For 3-Amino-N,N,N-trimethyl-1-propanaminium chloride, with its three-carbon chain, the CMC is expected to be significantly higher than long-chain quaternary ammonium surfactants such as dodecyltrimethylammonium bromide (CMC = 16 mM) [16].

The surface tension reduction capability of the compound demonstrates typical cationic surfactant behavior, with the surface tension decreasing linearly with logarithmic concentration until the CMC is reached [18] [20]. Beyond the CMC, surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than adsorbing at the interface [18].

Surface activity measurements using the du Noüy ring method or pendant drop techniques would provide precise determination of surface tension as a function of concentration [20]. The compound's relatively short alkyl chain limits its surface activity compared to longer-chain homologs, but it maintains sufficient amphiphilic character to exhibit measurable surface tension reduction [21].

The formation of micelles above the CMC involves the aggregation of surfactant molecules with hydrophobic tails oriented inward and hydrophilic head groups facing the aqueous phase [16]. For short-chain quaternary ammonium compounds like 3-Amino-N,N,N-trimethyl-1-propanaminium chloride, micelle formation is less thermodynamically favorable due to reduced hydrophobic interactions, resulting in higher CMC values and smaller aggregation numbers [19].

pH-Dependent Stability and Hydrolysis Kinetics

The pH-dependent behavior of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride is primarily governed by the stability of the quaternary ammonium functional group and potential hydrolysis reactions under extreme pH conditions [22] [23]. Unlike tertiary amines, quaternary ammonium compounds maintain their positive charge across a wide pH range, making them relatively insensitive to pH variations under normal conditions [24].

Table 4: pH Stability Profile

| pH Range | Stability Assessment | Hydrolysis Rate | Predominant Species |

|---|---|---|---|

| 1-3 | Stable | Minimal | Fully protonated quaternary ammonium [24] |

| 4-7 | Highly stable | Negligible | Quaternary ammonium chloride [24] |

| 8-10 | Stable | Slow | Unchanged quaternary structure [24] |

| 11-14 | Gradually unstable | Moderate | Potential hydroxide formation [22] |

Under acidic conditions (pH 1-6), 3-Amino-N,N,N-trimethyl-1-propanaminium chloride demonstrates excellent stability with minimal hydrolysis [22]. The quaternary ammonium structure is inherently stable to acid hydrolysis, and the primary amine group remains protonated, preventing nucleophilic attack on the quaternary nitrogen center [23].

In neutral to mildly alkaline conditions (pH 7-10), the compound maintains structural integrity with negligible hydrolysis rates. The quaternary ammonium bond is resistant to nucleophilic substitution under these conditions due to the strong electrostatic interactions and the absence of available β-hydrogens for elimination reactions at moderate temperatures [22].

Under strongly alkaline conditions (pH > 11), gradual degradation may occur through Hofmann elimination pathways, particularly at elevated temperatures [22]. The mechanism involves the abstraction of β-hydrogen atoms by hydroxide ions, leading to the formation of alkenes and trimethylamine [9]. However, this process is significantly slower at room temperature compared to elevated temperatures.

Hydrolysis Kinetics:

The hydrolysis kinetics of quaternary ammonium compounds follow pseudo-first-order kinetics under excess hydroxide conditions [25]. For 3-Amino-N,N,N-trimethyl-1-propanaminium chloride, the rate constant for alkaline hydrolysis can be expressed as:

Rate = k[QAS][OH⁻]

Where k represents the second-order rate constant, typically in the range of 10⁻⁴ to 10⁻⁶ M⁻¹s⁻¹ at room temperature for similar quaternary ammonium compounds [25].

The temperature dependence of hydrolysis follows Arrhenius behavior, with activation energies typically ranging from 80-120 kJ/mol for quaternary ammonium elimination reactions [22]. This relatively high activation energy contributes to the compound's stability under ambient conditions.

The presence of the primary amine group in the molecule may provide additional sites for protonation under acidic conditions, potentially affecting the overall stability profile. However, the quaternary ammonium center remains the dominant ionic species determining the compound's behavior across the pH range [24].